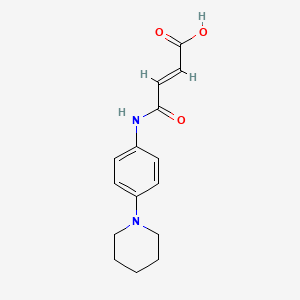

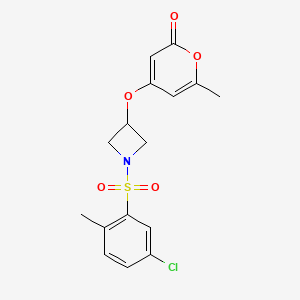

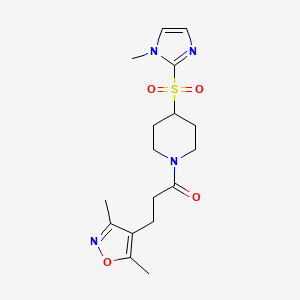

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazolidinone derivatives has been explored through various reactions involving different starting materials. In one study, the reaction between α-cyano-3,4,5-trimethoxy cinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy cinnamate with 2-imino-4-oxo-2-thiazolidine resulted in the formation of 5-Arylmethylene-2-imino-4-oxo-2-thiazolidine as the sole product. Further reactions of this compound with benzyl amine and hydrazine hydrate led to the creation of imidazolidin-4(H)one and a dimeric product, respectively. Additionally, the reaction with piperidine yielded a thiazol-4(5H)one derivative, which could be further modified using Grignard reagents and active methylene compounds to produce various thiazolidin-4-one derivatives. The potassium salt of one such derivative was also synthesized and treated with different reagents to yield additional compounds. The structures of these new compounds were confirmed through microanalytical and spectral data .

Molecular Structure Analysis

The molecular structures of several (Z)-5-arylmethylene-2-thioxothiazolidin-4-ones have been characterized, revealing a wide C-C-C angle at the methine carbon atom linking the two rings. In one of the compounds, pairs of N-H...O hydrogen bonds form cyclic dimeric units, which are further connected into complex sheets by C-H...π(arene) hydrogen bonds. Other molecules in this class are linked by N-H...O hydrogen bonds into centrosymmetric dimers or into chains of rings constructed from a combination of N-H...S, C-H...O, and C-H...S hydrogen bonds. These structural features contribute to the formation of supramolecular structures such as hydrogen-bonded dimers, chains of rings, and sheets .

Chemical Reactions Analysis

The reactivity of 5-Aroylmethylene-3-benzyl-4-oxo-2-thioxo-1,3-thiazolidines with nitrile oxides has been investigated, demonstrating that these compounds can react to afford Z-3, Z-2,4-dioxo analogues, and 3,6-diaryl-1,4,2,5-dioxadiazines. The reaction conditions, such as the use of pyridine solution, influence the outcome of the reaction and the types of products formed. The interconversion routes among these products have been discussed, and the structures of the synthesized compounds have been proven by microanalytical and spectral data .

Physical and Chemical Properties Analysis

While the provided data does not include specific details on the physical and chemical properties of (Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate, the studies cited do offer insights into the properties of related thiazolidinone derivatives. These compounds exhibit a range of supramolecular structures due to their ability to form hydrogen bonds and engage in π-interactions. The reactivity of these compounds with various reagents also indicates a level of chemical versatility, which could be extrapolated to the compound of interest. However, for a comprehensive analysis of the physical and chemical properties of the specific compound , additional research and experimental data would be required .

科学的研究の応用

Synthesis and Antiproliferative Effects

A notable study involves the synthesis of 4-thiazolidinone derivatives, which exhibit significant antiproliferative effects against human leukemic cells. These compounds, including variations of the mentioned chemical structure, have shown potent activity against various leukemic cell lines, suggesting their potential as anticancer agents (Kothanahally S Sharath Kumar et al., 2014).

Antioxidant Properties

Research on thiazolidinone derivatives also extends to their antioxidant capabilities. Studies have indicated that certain thiazolidinone compounds are effective as antioxidants, offering potential for the development of new therapeutic agents to combat oxidative stress-related diseases (H. Mohammed et al., 2019).

Anti-Proliferative and Anti-Angiogenic Effects

Further research has explored the anti-proliferative and anti-angiogenic effects of thioxothiazolidin-4-one derivatives. These compounds have demonstrated significant potential in inhibiting tumor growth and angiogenesis in mouse models, highlighting their promise for cancer therapy (S. Chandrappa et al., 2010).

Aldose Reductase Inhibitors

Additionally, benzothiazolyl substituted iminothiazolidinones and benzamido-oxothiazolidines have been identified as potent and partly selective aldose reductase inhibitors. This activity is particularly relevant for the treatment of complications related to diabetes, such as diabetic neuropathy (A. Saeed et al., 2014).

Synthesis and Evaluation of Novel Quinuclidinone Derivatives

The synthesis and evaluation of novel quinuclidinone derivatives, including structures similar to the compound , have shown potential as anti-cancer agents. These studies highlight the importance of structural modifications in enhancing the therapeutic efficacy of such compounds (J. Soni et al., 2015).

特性

IUPAC Name |

methyl 4-[(Z)-[4-oxo-3-(4-oxo-4-piperidin-1-ylbutyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S2/c1-27-20(26)16-9-7-15(8-10-16)14-17-19(25)23(21(28)29-17)13-5-6-18(24)22-11-3-2-4-12-22/h7-10,14H,2-6,11-13H2,1H3/b17-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VANJJXIUCPKLFS-VKAVYKQESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-methyl 4-((4-oxo-3-(4-oxo-4-(piperidin-1-yl)butyl)-2-thioxothiazolidin-5-ylidene)methyl)benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(2,4-difluoroanilino)methylene]-5-ethoxy-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2519072.png)

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2519075.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-methyl-4-oxo-7-phenylthiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2519084.png)

![2-({[(4-Chlorophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2519086.png)